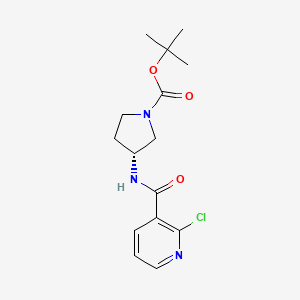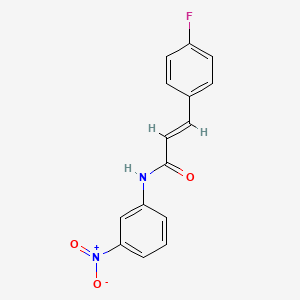![molecular formula C20H19FN2O4 B2601146 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049444-52-1](/img/structure/B2601146.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Occurrence and Fate in Aquatic Environments
Parabens, a class of chemicals used as preservatives in various consumer products, share structural similarities with complex organic compounds, including the presence of benzene rings and specific functional groups. Their widespread use and subsequent detection in aquatic environments highlight the environmental persistence and potential ecological impact of synthetic organic compounds. Research by Haman et al. (2015) delves into the occurrence, fate, and behavior of parabens in water, underscoring the need for studies on similar complex compounds to understand their environmental distribution and transformation processes (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects and Toxicology
Investigations into the health aspects of methyl paraben, a specific ester of p-hydroxybenzoic acid, reveal the compound's extensive use and metabolic pathways in the human body. Studies by Soni et al. (2002) provide a comprehensive review of the toxicological profile of methyl paraben, indicating the importance of evaluating the health effects of similar organic compounds used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Contaminants and Human Exposure
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) by Mennear and Lee (1994) examines the similarities in toxicological effects between these compounds and their chlorinated counterparts. Their occurrence as by-products in various combustion processes and their potential impact on human health through environmental exposure underline the significance of studying the environmental behavior and toxicology of complex organic molecules (Mennear & Lee, 1994).
Analytical Methods in Antioxidant Activity
The study by Munteanu and Apetrei (2021) reviews analytical methods used in determining antioxidant activity, which is relevant for assessing the biological and pharmacological properties of complex organic molecules. Understanding the antioxidant potential and mechanisms of action can be crucial for the application of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Genetic Toxicology of Chlorinated Compounds
The genetic toxicology of chlorinated dibenzo-p-dioxins, as reviewed by Wassom, Huff, and Loprieno (1977), provides insight into the mutagenic and carcinogenic potential of these compounds. This body of work emphasizes the importance of understanding the genetic and biochemical effects of complex organic molecules, which can inform safety assessments and regulatory decisions (Wassom, Huff, & Loprieno, 1977).
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-14-3-1-13(2-4-14)20(7-8-20)12-22-18(24)19(25)23-15-5-6-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBHEMGTQDINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)
![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)



![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)


![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)
